

Preliminary Technical Report on 4-Bromopent-2-yne

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Compound of Interest

Compound Name: 4-bromopent-2-yne

CAS No.: 7544-00-5

Cat. No.: B6284273

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Disclaimer: Extensive literature searches for **4-bromopent-2-yne** (CAS No. 7544-00-5) have revealed a significant scarcity of published data. As such, this document serves as a preliminary technical report based on available database information, general chemical principles, and data from structurally related compounds. The experimental protocols and reaction pathways described herein are largely theoretical and should be approached with appropriate scientific caution.

Core Compound Information

4-Bromopent-2-yne is a halogenated internal alkyne. Its fundamental properties, primarily derived from computational data, are summarized below.

Data Presentation: Physicochemical Properties of **4-Bromopent-2-yne**

Property	Value	Source
CAS Number	7544-00-5	Multiple Databases
Molecular Formula	C ₅ H ₇ Br	Multiple Databases
Molecular Weight	147.01 g/mol	PubChem[1]
Exact Mass	145.97311 Da	LookChem[2], PubChem[1]
IUPAC Name	4-bromopent-2-yne	PubChem[1]
Canonical SMILES	CC#CC(C)Br	PubChem[1]
InChI Key	OKQTYALBFDHRAM- UHFFFAOYSA-N	PubChem[1]
XLogP3 (Predicted)	2.0	PubChem[1], LookChem[2]
Hydrogen Bond Donor Count	0	LookChem[2], PubChem[1]
Hydrogen Bond Acceptor Count	0	LookChem[2], PubChem[1]
Rotatable Bond Count	0	LookChem[2], PubChem[1]
Complexity (Predicted)	82.6	LookChem[2], PubChem[1]

Synthesis and Reactivity

While no specific, detailed experimental protocol for the synthesis of **4-bromopent-2-yne** was found in the public domain, a plausible route can be inferred from the synthesis of similar propargyl bromides and known precursors.

Experimental Protocols: Proposed Synthesis of **4-Bromopent-2-yne**

The synthesis of **4-bromopent-2-yne** can be theoretically achieved via the bromination of its corresponding secondary alcohol, pent-3-yn-2-ol, which is a known precursor. The reaction is analogous to the synthesis of propargyl bromide from propargyl alcohol using phosphorus tribromide (PBr₃).

Objective: To synthesize **4-bromopent-2-yne** from pent-3-yn-2-ol.

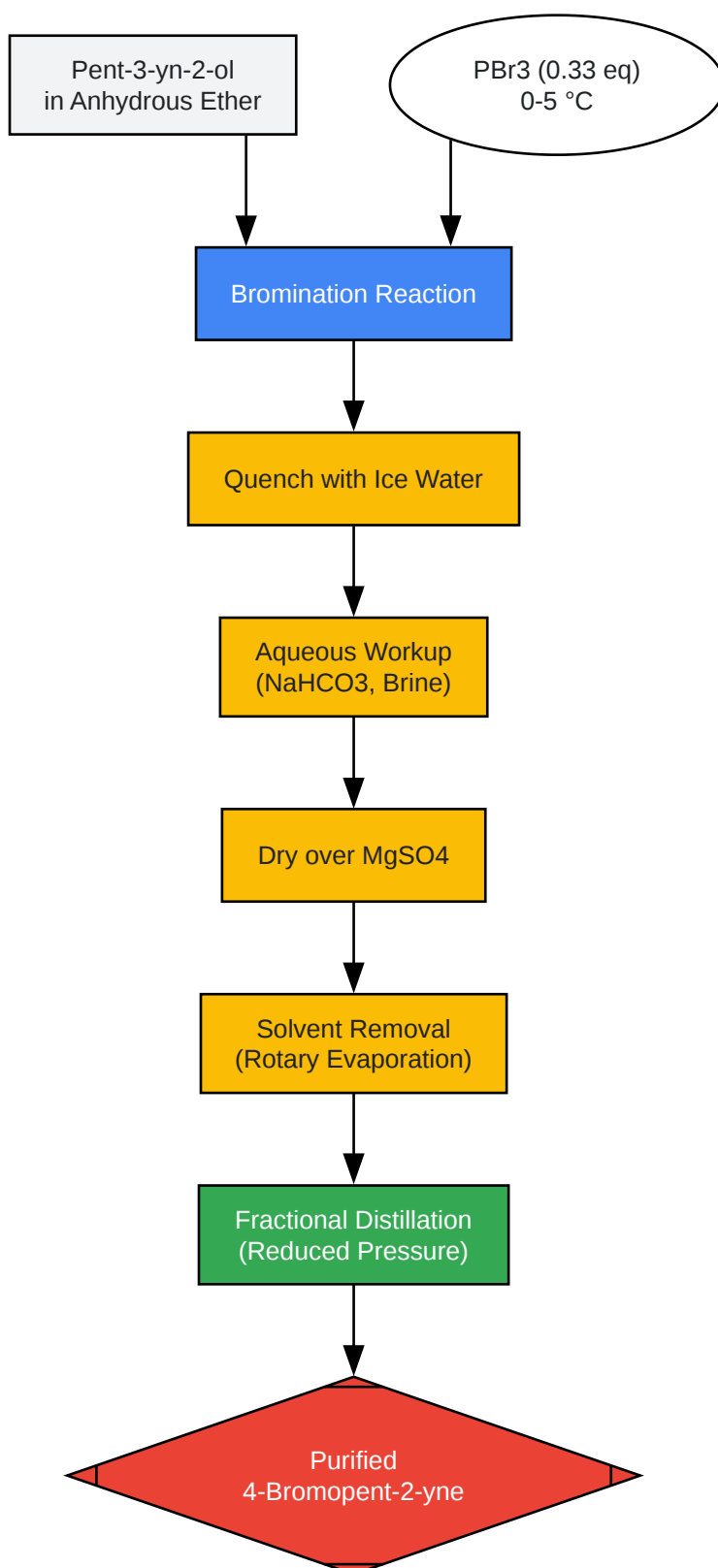
Materials:

- Pent-3-yn-2-ol
- Phosphorus tribromide (PBr_3)
- Anhydrous diethyl ether or other suitable aprotic solvent
- Pyridine (optional, as a base to neutralize HBr byproduct)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
- Rotary evaporator and distillation apparatus

Methodology:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve pent-3-yn-2-ol in anhydrous diethyl ether.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add phosphorus tribromide (approx. 0.33-0.40 molar equivalents) dropwise from the dropping funnel to the stirred solution. The addition should be controlled to maintain the reaction temperature below 10 °C due to the exothermic nature of the reaction.
- After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for several hours or until TLC/GC-MS analysis indicates the consumption of the starting alcohol.
- Carefully quench the reaction by slowly pouring the mixture over crushed ice.
- Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally, brine.

- Dry the separated organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by fractional distillation under reduced pressure to yield **4-bromopent-2-yne**.



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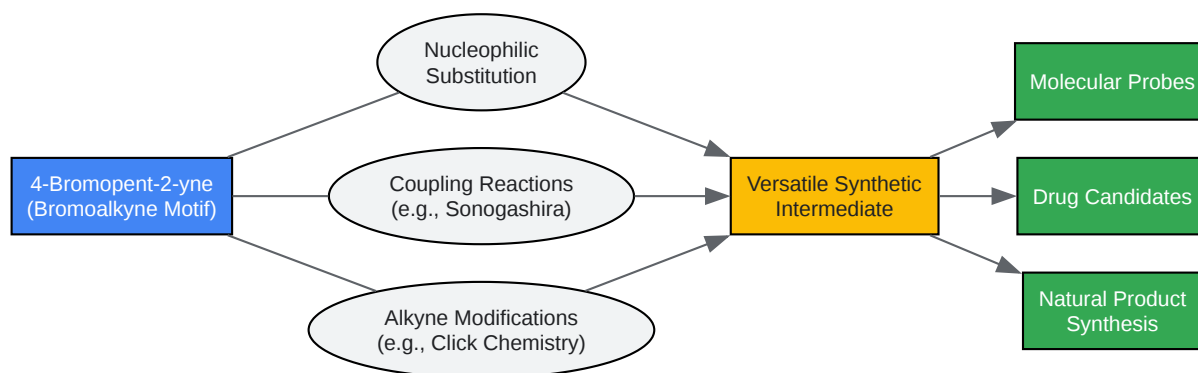
Caption: Proposed workflow for the synthesis of **4-bromopent-2-yne**.

Potential Applications in Drug Development and Organic Synthesis

The core structure of **4-bromopent-2-yne**, a bromoalkyne, is a versatile functional group in medicinal chemistry and organic synthesis. While no specific biological activity has been reported for this compound, its structure suggests potential as a synthetic intermediate.

Role of Bromoalkynes:

- **Synthetic Intermediates:** The bromine atom serves as a good leaving group for nucleophilic substitution reactions. The alkyne moiety can participate in various transformations, including click chemistry, reduction to alkenes or alkanes, and coupling reactions (e.g., Sonogashira coupling).
- **Halogen Bonding:** The bromine atom can act as a halogen bond donor, a non-covalent interaction that is increasingly utilized in drug design to enhance binding affinity and selectivity for biological targets.
- **Bioorthogonal Chemistry:** Bromoalkynes can be precursors for more complex molecular probes used to study biological systems.



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Caption: Conceptual role of **4-bromopent-2-yne** in chemical synthesis.

Predicted Spectroscopic Data

No experimental spectra for **4-bromopent-2-yne** are readily available. However, the expected features can be predicted based on general spectroscopic principles for internal alkynes.

Data Presentation: Expected Spectroscopic Features

Spectroscopy	Feature	Expected Chemical Shift / Wavenumber
¹ H NMR	-CH-Br (methine proton)	~4.0 - 4.5 ppm (quartet)
	-CH ₃ (doublet)	~1.8 - 2.0 ppm (doublet)
	-C≡C-CH ₃ (alkynyl methyl)	~1.8 - 2.1 ppm (doublet, long-range coupling)
¹³ C NMR	-C≡C- (alkynyl carbons)	~70 - 90 ppm
	-CH-Br (methine carbon)	~35 - 45 ppm
	-CH ₃ (methyl carbon)	~20 - 25 ppm
	-C≡C-CH ₃ (alkynyl methyl carbon)	~3 - 5 ppm
IR Spectroscopy	-C≡C- Stretch	2100-2260 cm ⁻¹ (weak or absent due to symmetry)
	C-H Stretch (alkyl)	2850-3000 cm ⁻¹
	C-Br Stretch	500-600 cm ⁻¹

Note: As an internal alkyne, the C≡C stretching vibration in the IR spectrum is expected to be weak and may not be observed, especially if the molecule has a degree of symmetry that minimizes the change in dipole moment during the vibration. Unlike terminal alkynes, no characteristic ≡C-H stretch will be present around 3300 cm⁻¹.

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References

- [1. Alkynes | OpenOChem Learn \[learn.openochem.org\]](#)
- [2. mdpi.com \[mdpi.com\]](#)
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